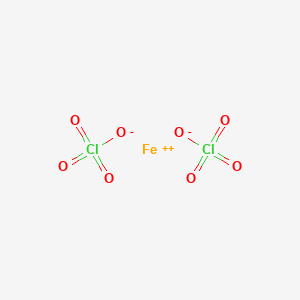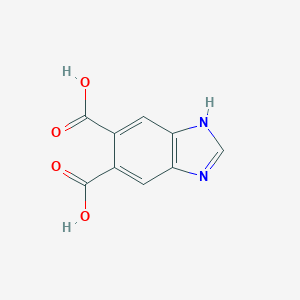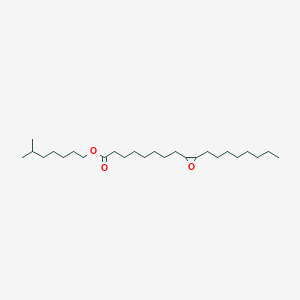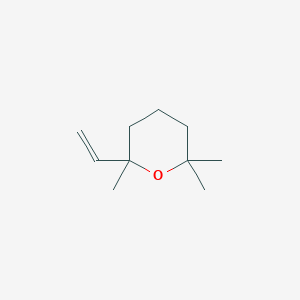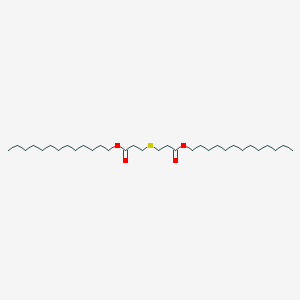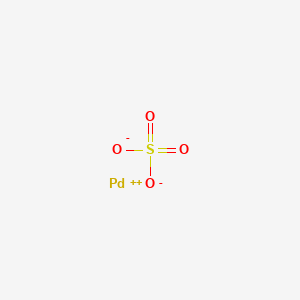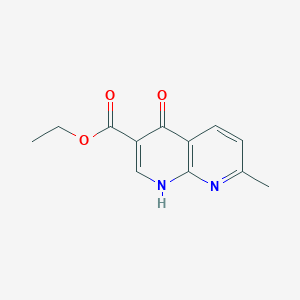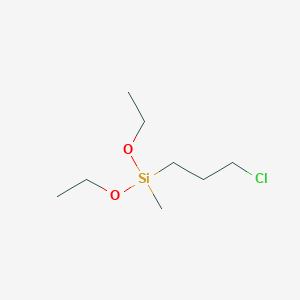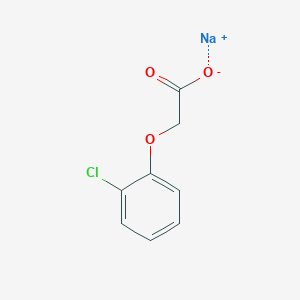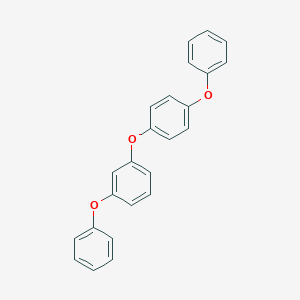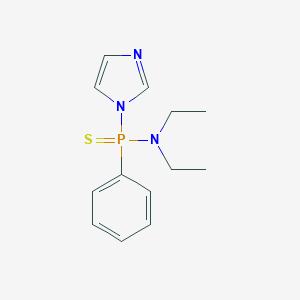
(1H-Imidazol-1-yl)phenyl(diethylamino)phosphine sulfide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(1H-Imidazol-1-yl)phenyl(diethylamino)phosphine sulfide, commonly known as IMP, is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. IMP is a member of the phosphine family and is a white crystalline powder that is soluble in organic solvents.
作用機序
The mechanism of action of IMP is not fully understood, but it is believed to involve the inhibition of various enzymes and signaling pathways. In cancer cells, IMP has been shown to inhibit the activity of topoisomerase II, which is involved in DNA replication and repair. IMP has also been shown to inhibit the activity of the PI3K/Akt/mTOR signaling pathway, which is involved in cell growth and survival. In infectious diseases, IMP has been shown to inhibit the activity of bacterial and fungal enzymes, such as DNA gyrase and chitin synthase. In neurological disorders, IMP has been shown to improve cognitive function by increasing the expression of brain-derived neurotrophic factor (BDNF).
生化学的および生理学的効果
IMP has been shown to have various biochemical and physiological effects, depending on the specific application. In cancer cells, IMP has been shown to induce apoptosis, inhibit angiogenesis, and inhibit cell growth and proliferation. In infectious diseases, IMP has been shown to have antibacterial and antifungal properties. In neurological disorders, IMP has been shown to improve cognitive function and have neuroprotective effects.
実験室実験の利点と制限
One of the main advantages of using IMP in lab experiments is its potential therapeutic applications in various fields of medicine. IMP has been extensively studied and has shown promising results in preclinical studies. However, one of the limitations of using IMP in lab experiments is its low solubility in water, which can make it difficult to administer in vivo. Additionally, the synthesis method for IMP is relatively complex and has a moderate yield, which can make it difficult to produce large quantities of the compound.
将来の方向性
There are several future directions for IMP research, including further studies on its mechanism of action, optimization of the synthesis method to improve yield and scalability, and clinical trials to evaluate its safety and efficacy in humans. Additionally, there is potential for the development of new IMP derivatives with improved solubility and pharmacokinetic properties. Overall, IMP has shown great potential as a therapeutic agent in various fields of medicine, and further research is needed to fully understand its potential applications.
合成法
IMP can be synthesized using a two-step reaction process. In the first step, 4-bromoaniline is reacted with diethylamine to form N,N-diethyl-4-bromoaniline. In the second step, N,N-diethyl-4-bromoaniline is reacted with (chloro)phenylphosphine sulfide to form IMP. The overall yield of this synthesis method is approximately 50%.
科学的研究の応用
IMP has been extensively studied for its potential therapeutic applications in various fields of medicine, including cancer treatment, infectious diseases, and neurological disorders. In cancer treatment, IMP has been shown to inhibit the growth of cancer cells by inducing apoptosis and inhibiting angiogenesis. In infectious diseases, IMP has been shown to have antibacterial and antifungal properties. In neurological disorders, IMP has been shown to have neuroprotective effects and improve cognitive function.
特性
CAS番号 |
13568-11-1 |
|---|---|
製品名 |
(1H-Imidazol-1-yl)phenyl(diethylamino)phosphine sulfide |
分子式 |
C13H18N3PS |
分子量 |
279.34 g/mol |
IUPAC名 |
N-ethyl-N-[imidazol-1-yl(phenyl)phosphinothioyl]ethanamine |
InChI |
InChI=1S/C13H18N3PS/c1-3-15(4-2)17(18,16-11-10-14-12-16)13-8-6-5-7-9-13/h5-12H,3-4H2,1-2H3 |
InChIキー |
FEAFQIPVURBKOC-UHFFFAOYSA-N |
SMILES |
CCN(CC)P(=S)(C1=CC=CC=C1)N2C=CN=C2 |
正規SMILES |
CCN(CC)P(=S)(C1=CC=CC=C1)N2C=CN=C2 |
同義語 |
(1H-Imidazol-1-yl)phenyl(diethylamino)phosphine sulfide |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



